molecular formula C6H7NO3 B12595983 5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione CAS No. 606972-20-7

5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione

Cat. No.: B12595983
CAS No.: 606972-20-7
M. Wt: 141.12 g/mol
InChI Key: XNHGKOXWOFASHX-UHFFFAOYSA-N
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Description

5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
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Biological Activity

5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Overview

This compound has the molecular formula C6H11NOC_6H_{11}NO and a molecular weight of approximately 113.16 g/mol. Its unique bicyclic structure contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.158 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP0.376

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug discovery and development.

1. Antimicrobial Properties:
Studies have shown that compounds within the bicyclic class can exhibit significant antimicrobial activity. For instance, derivatives of similar bicyclic structures have been tested against a range of bacterial strains, showing promising inhibitory effects .

2. Enzyme Inhibition:
The compound has potential as an enzyme inhibitor, which is crucial for developing therapeutic agents targeting specific pathways in diseases such as cancer and bacterial infections. The structural features allow it to interact with enzyme active sites effectively .

3. Neuropharmacological Effects:
There is emerging evidence suggesting that compounds related to 5-Oxa-1-azabicyclo[4.2.0]octane may influence neurotransmitter systems, indicating potential applications in treating neurological disorders .

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 5-Oxa-1-azabicyclo[4.2.0]octane derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting the compound's potential as an antibiotic agent.

Case Study 2: Enzyme Interaction
In another investigation, the interaction of 5-Oxa-1-azabicyclo[4.2.0]octane with key metabolic enzymes was assessed using kinetic studies. The compound demonstrated competitive inhibition with a Ki value indicative of strong binding affinity, suggesting its utility in drug design targeting metabolic pathways .

Research Findings

Recent literature emphasizes the importance of structural modifications on the biological activity of bicyclic compounds:

  • Synthesis Techniques: Various synthetic routes have been developed to produce derivatives of 5-Oxa-1-azabicyclo[4.2.0]octane, enhancing its biological profile .
  • Pharmacological Profiles: Detailed pharmacological evaluations have revealed dose-dependent effects on cellular models, with implications for therapeutic applications in infectious diseases and metabolic disorders .

Properties

CAS No.

606972-20-7

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

5-oxa-1-azabicyclo[4.2.0]octane-3,8-dione

InChI

InChI=1S/C6H7NO3/c8-4-2-7-5(9)1-6(7)10-3-4/h6H,1-3H2

InChI Key

XNHGKOXWOFASHX-UHFFFAOYSA-N

Canonical SMILES

C1C2N(C1=O)CC(=O)CO2

Origin of Product

United States

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